3-Tetrahydropyranyloxyoxetane

Description

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

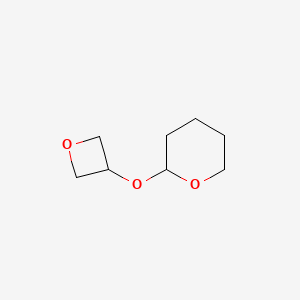

2-(oxetan-3-yloxy)oxane |

InChI |

InChI=1S/C8H14O3/c1-2-4-10-8(3-1)11-7-5-9-6-7/h7-8H,1-6H2 |

InChI Key |

MONHODFEBMCGNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OC2COC2 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 3-Tetrahydropyranyloxyoxetane

The synthesis of this compound involves several key steps that utilize specific reagents and conditions to yield the desired product. The process typically starts with the reaction of epichlorohydrin with a carboxylic acid in the presence of anhydrous ferric chloride, leading to the formation of an ester intermediate. This intermediate can then be subjected to further reactions to produce this compound.

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | React a carboxylic acid with epichlorohydrin using anhydrous ferric chloride as a catalyst. |

| 2 | Isolate the ester formed from the reaction. |

| 3 | Hydrolyze the ester to yield this compound. |

| 4 | Purify the product through distillation or other methods. |

Applications in Medicinal Chemistry

This compound has been identified as a valuable compound in medicinal chemistry due to its structural properties that allow it to serve as a bioisostere for various functional groups. Its oxetane ring structure can mimic carbonyl groups or geminal dimethyl groups, making it useful in drug design and development.

Case Studies in Drug Development

- Case Study 1 : A study focused on synthesizing oxetane derivatives for potential anti-cancer agents demonstrated that compounds containing the oxetane ring exhibited enhanced biological activity compared to their non-oxetane counterparts .

- Case Study 2 : Research highlighted the use of oxetanes in creating new analgesics, where the introduction of the oxetane ring improved pharmacokinetic properties, leading to better efficacy and reduced side effects .

Applications in Materials Science

In materials science, this compound is utilized for its polymerization capabilities, contributing to the development of high-performance materials. Its ability to undergo polymerization reactions makes it suitable for creating coatings and adhesives with desirable mechanical properties.

Material Properties and Performance

| Property | Value/Description |

|---|---|

| Glass Transition Temperature | High thermal stability due to oxetane structure. |

| Mechanical Strength | Enhanced strength compared to traditional polymers. |

| Chemical Resistance | Improved resistance to solvents and environmental factors. |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising directions:

- Green Chemistry : Developing more sustainable synthesis methods that minimize waste and energy consumption.

- Expanded Applications : Exploring its use in nanotechnology and advanced drug delivery systems.

- Interdisciplinary Research : Collaborating across fields such as biology, chemistry, and engineering to innovate new applications.

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The synthesis begins with the ring-opening esterification of epichlorohydrin using short-chain carboxylic acids (e.g., acetic acid) catalyzed by anhydrous ferric chloride (FeCl₃). This step forms 3-chloro-2-hydroxy-1-propyl acetate. The secondary hydroxyl group is subsequently protected using dihydropyran (DHP) in the presence of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA), yielding 3-chloro-2-tetrahydropyranyloxy-1-propyl acetate. Hydrolysis with aqueous sodium hydroxide eliminates the carboxylic acid moiety, forming 3-tetrahydropyranyloxyoxetane, which is isolated via solvent extraction and vacuum distillation.

Key Reaction Conditions:

-

Step 1 (Esterification):

-

Step 2 (Hydroxyl Protection):

-

Step 3 (Hydrolysis):

Yield and Scalability

The batch method achieves a crude yield of 75–80% for this compound, with purity dependent on distillation efficiency. For instance, vacuum distillation (0.2–0.3 mm Hg) isolates the product at 48–65°C, though thermal decomposition is noted. A representative experiment using 271.9 g of 3-chloro-2-hydroxy-1-propyl acetate produced 331.2 g of crude this compound after hydrolysis and extraction.

Challenges:

-

Byproduct Formation: Competing side reactions during hydroxyl protection reduce yield.

-

Thermal Sensitivity: Distillation risks decomposition, necessitating careful temperature control.

Continuous Flow Microreactor Synthesis for Enhanced Efficiency

Process Intensification via Flow Chemistry

The Chinese patent CN114163403A introduces a continuous flow microreactor system to address batch limitations. This method accelerates reaction kinetics, improves heat/mass transfer, and minimizes intermediate purification.

Stepwise Flow Protocol:

-

Ring-Opening Esterification:

-

Hydroxyl Protection:

-

Alkaline Hydrolysis:

-

Deprotection and Isolation:

Performance Metrics

Advantages:

-

Safety: Smaller reaction volumes mitigate explosion risks associated with exothermic steps.

-

Scalability: Modular reactors enable straightforward scale-up for industrial production.

Comparative Analysis of Preparation Methods

Mechanistic Insights into Hydroxyl Protection

The tetrahydropyranyl (THP) group’s stability under basic conditions is critical for preventing premature deprotection during hydrolysis. PPTS and PTSA catalyze the THP ether formation via acid-mediated activation of DHP, generating an oxocarbenium intermediate that reacts with the secondary alcohol. This step’s efficiency hinges on anhydrous conditions to avoid competing hydrolysis.

Applications and Derivatives of this compound

Q & A

Q. What are the optimal synthetic routes for 3-Tetrahydropyranyloxyoxetane, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be approached via retrosynthetic analysis, leveraging AI-powered tools (e.g., Template_relevance models) to identify feasible routes using oxetane and tetrahydropyran precursors . Key steps include:

- Catalyst Selection : Use Lewis acids (e.g., BF₃·OEt₂) to facilitate etherification between oxetanol and tetrahydropyran derivatives.

- Condition Optimization : Screen solvents (e.g., dichloromethane vs. THF), temperatures (0°C to reflux), and stoichiometric ratios using Design of Experiments (DoE) principles .

- Reaction Monitoring : Employ TLC and GC-MS to track intermediate formation and purity .

Q. Example Table: Synthetic Route Comparison

| Route | Precursors | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Oxetanol + THP-Br | BF₃·OEt₂ | 62 | 95% |

| 2 | Oxetane + THP-O-Tf | TiCl₄ | 48 | 89% |

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and tetrahydropyranyl ether linkage (δ 3.3–3.8 ppm for oxygenated CH₂ groups) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~ 173.12 g/mol) .

- IR Spectroscopy : Identify ether C-O-C stretches (~1100 cm⁻¹) and oxetane ring vibrations .

- HPLC-PDA : Assess purity using a C18 column with acetonitrile/water gradients .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, pH, light exposure)?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC every 7 days .

- pH Sensitivity : Dissolve in buffered solutions (pH 3–9) and monitor hydrolysis by -NMR .

- Light Exposure : Conduct ICH Q1B photostability testing using controlled UV/visible light chambers .

Q. Example Table: Stability Data

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| 40°C, dark | Oxetane diol | 14 |

| pH 9, 25°C | THP-OH + oxetanol | 7 |

Q. How can computational chemistry models predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify electrophilic centers .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on transition states to predict regioselectivity .

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) for metabolic stability assessments .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across literature studies?

Methodological Answer:

- Reproducibility Audits : Replicate published protocols while controlling variables (e.g., reagent purity, moisture levels) .

- Advanced Analytics : Use LC-MS/MS to detect trace impurities or side products affecting yield .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies and identify outliers .

Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can chiral catalysts address them?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during ether bond formation .

- Kinetic Resolution : Screen chiral ligands (e.g., Jacobsen’s salen complexes) to separate enantiomers via selective crystallization .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by correlating CD spectra with HPLC chiral column data .

Q. Example Table: Catalyst Performance

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (R)-BINOL | 88 | 55 |

| Jacobsen salen | 92 | 48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.